molecular formula C15H21F3N2O4 B2693136 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate CAS No. 471916-70-8

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate

Cat. No.: B2693136
CAS No.: 471916-70-8
M. Wt: 350.338
InChI Key: WRBDXNUKVFNZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical building block of significant interest in medicinal and discovery chemistry, primarily for the synthesis and study of novel pharmacologically active compounds. The piperazine ring is a privileged scaffold in drug discovery, frequently found in a wide range of therapeutic agents due to its favorable impact on physicochemical properties and its versatility in molecular interactions . The specific 3,4-dimethoxybenzyl substitution pattern on the piperazine nitrogen is a key structural motif in research, particularly in the development of analytical methods for differentiating complex regioisomers, which is crucial for forensic chemistry and the identification of novel psychoactive substances . Furthermore, dimethoxybenzyl-substituted piperazine derivatives serve as critical intermediates in exploring structure-activity relationships for various biological targets. Researchers utilize this compound as a versatile synthon to create disubstituted piperazine hybrids, incorporating molecular fragments from different drug classes to probe mechanisms of action and develop new therapeutic candidates . Its application is firmly rooted in pre-clinical, investigative stages across multiple disease areas, making it a valuable tool for chemical biologists and medicinal chemists.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBDXNUKVFNZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Key pathways include:

  • Demethylation of Methoxy Groups : Treatment with BCl₃ in dichloromethane (DCM) at -78°C to room temperature selectively removes methoxy groups, yielding hydroxylated derivatives. This reaction is critical for modifying electronic properties of the aromatic ring .

  • Formation of Carbonyl Derivatives : Oxidizing agents like potassium permanganate (KMnO₄) convert benzylic positions to ketones or carboxylic acids, depending on reaction conditions.

Example Reaction :

1-(3,4-Dimethoxy-benzyl)-piperazineDCM, -78°C to RTBCl31-(3-Hydroxy-4-methoxy-benzyl)-piperazine+CH3Cl\text{1-(3,4-Dimethoxy-benzyl)-piperazine} \xrightarrow[\text{DCM, -78°C to RT}]{\text{BCl}_3} \text{1-(3-Hydroxy-4-methoxy-benzyl)-piperazine} + \text{CH}_3\text{Cl}

Conditions: 16 hours, TBAI (tetrabutylammonium iodide) as catalyst .

Reduction Reactions

Reductive modifications are facilitated by agents such as:

  • Sodium Borohydride (NaBH₄) : Reduces imine intermediates during reductive amination .

  • Lithium Aluminum Hydride (LiAlH₄) : Converts trifluoroacetate salts to free amines.

Example Protocol :

Trifluoroacetate saltTHF, 0°CLiAlH4Free piperazine base+CF3CO2byproducts\text{Trifluoroacetate salt} \xrightarrow[\text{THF, 0°C}]{\text{LiAlH}_4} \text{Free piperazine base} + \text{CF}_3\text{CO}_2^- \text{byproducts}

Substitution Reactions

The trifluoroacetate group participates in nucleophilic substitution:

  • Displacement by Hydroxide : In aqueous basic conditions, the trifluoroacetate anion is replaced by OH⁻, forming hydroxylated derivatives .

  • Sulfonamide Cleavage : Reacts with triflic acid (CF₃SO₃H) under mild conditions to cleave C–N bonds in tertiary sulfonamides, yielding secondary amines .

Key Data :

SubstrateReagentProductYield (%)
DMB-sulfonamideCF₃SO₃H (0.1 eq)Secondary amine89
PMB-sulfonamideCF₃SO₃H (0.1 eq)Secondary amine91

Deprotection Reactions

The 3,4-dimethoxybenzyl (DMB) group is selectively removed using:

  • Phenylliodine(III) Bis(trifluoroacetate) (PIFA) : Cleaves DMB groups via single-electron transfer (SET) mechanisms, generating 3,4-dimethoxybenzaldehyde .

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidative deprotection under anhydrous conditions .

Mechanistic Insight :

DMB-protected compoundBenzene, RTPIFADeprotected amine+3,4-Dimethoxybenzaldehyde\text{DMB-protected compound} \xrightarrow[\text{Benzene, RT}]{\text{PIFA}} \text{Deprotected amine} + \text{3,4-Dimethoxybenzaldehyde}

Conditions: 7–8 hours, Na₂S₂O₃ quenching .

Coupling Reactions

The piperazine core enables diverse cross-coupling strategies:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to form N-aryl derivatives .

  • Reductive Amination : Reacts with aldehydes (e.g., phenylglyoxal) in the presence of NaBH(OAc)₃ to generate secondary amines .

Synthetic Application :

Piperazine+AldehydeDCE, RTNaBH(OAc)3N-Alkylated product\text{Piperazine} + \text{Aldehyde} \xrightarrow[\text{DCE, RT}]{\text{NaBH(OAc)}_3} \text{N-Alkylated product}

Yield: 68–86% .

Acid/Base Reactivity

  • Trifluoroacetate Hydrolysis : Under basic conditions (e.g., Cs₂CO₃), the trifluoroacetate counterion is hydrolyzed, regenerating the free base .

  • Stability in Acidic Media : Stable in trifluoroacetic acid (TFA), enabling use in peptide synthesis .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductsYield (%)Source
Oxidation (Demethylation)BCl₃, DCM, -78°C to RTHydroxylated derivative89
Reductive AminationNaBH(OAc)₃, DCE, RTN-Alkylated piperazine86
C–N Bond CleavageCF₃SO₃H, DCM/H₂OSecondary amine91
Deprotection (DMB)PIFA, benzeneFree amine + aldehyde93

Mechanistic Insights

  • Oxidation Pathways : Proceed via radical intermediates or electrophilic aromatic substitution, depending on the oxidant .

  • Reductive Amination : Follows a two-step mechanism involving imine formation followed by borohydride reduction .

Scientific Research Applications

Scientific Research Applications

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate has diverse applications across several scientific domains:

Chemistry

  • Building Block in Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its ability to undergo oxidation and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

Biology

  • Proteomics Research : The compound is employed in proteomics for studying protein interactions and functions. Its ability to modulate enzyme activity makes it useful for understanding cellular processes .
  • Pharmacological Studies : Research indicates potential uses in developing therapeutic agents targeting specific pathways related to anxiety and pain management. Its structural analogs have shown promise as modulators of fatty acid amide hydrolase (FAAH), which is relevant for treating various conditions .

Industry

  • Production of Specialty Chemicals : The compound finds applications in manufacturing specialty chemicals and materials due to its unique chemical properties that enhance product performance .

Case Studies

Several studies have highlighted the effectiveness of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate:

  • A study demonstrated its use as a dual inhibitor targeting both G9a and histone deacetylase (HDAC), showing enhanced activity when combined with other inhibitors . This suggests potential applications in cancer therapy.
  • Another investigation into its analogs indicated significant activity against specific biological targets while maintaining low toxicity levels . This reinforces its utility in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate, highlighting key differences in substituents, synthesis, and properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
1-(2,4,6-Trifluorobenzyl)piperazine TFA 2,4,6-Trifluorobenzyl group 354.29 Synthesized via reductive alkylation; used in receptor studies.
1-(3,4,5-Trimethoxybenzyl)piperazine 3,4,5-Trimethoxybenzyl group 416.47 Enhanced electron-donating effects; studied for CNS activity.
1-(2-Fluorobenzyl)piperazine triazoles 2-Fluorobenzyl + triazole moiety ~330–400 (varies) Anticancer applications via Cu-catalyzed click chemistry.
1-(4-Fluorobenzyl)piperazine derivatives 4-Fluorobenzyl fragment ~330–360 Tyrosine kinase inhibitors; optimized for solubility.
1-(3-Methoxybenzoyl)piperazine TFA Benzoyl group (3-methoxy) 334.30 Altered polarity; used in tracer development.
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine Difluorobenzyl + sulfonyl group 366.42 Crystal packing via C–H···O/F interactions; sulfonyl enhances stability.

Key Comparative Insights

Substituent Effects on Synthesis :

  • Trifluorobenzyl vs. Dimethoxybenzyl : The synthesis of 1-(2,4,6-trifluorobenzyl)piperazine involves reductive alkylation of N-Boc-piperazine with trifluorobenzaldehyde, followed by TFA hydrolysis . In contrast, the 3,4-dimethoxy analog may require milder conditions due to the electron-donating methoxy groups, which reduce electrophilicity.
  • Benzyl vs. Benzoyl : Substituting the benzyl group with a benzoyl moiety (e.g., 1-(3-methoxybenzoyl)piperazine TFA) introduces a carbonyl group, altering polarity and binding interactions .

Physicochemical Properties :

  • Lipophilicity : The 3,4-dimethoxy substitution increases lipophilicity compared to fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperazine), which may enhance blood-brain barrier penetration .
  • Solubility : Trifluoroacetate salts (e.g., sc-302208) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 1-methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) .

Biological Activity: Serotonergic Receptor Interactions: The 3,4-dimethoxy group mimics structural features of 3,4-methylenedioxybenzylpiperazine (MDBP), a known serotonergic agonist, suggesting affinity for 5-HT receptors . Fluorinated analogs (e.g., 1-(2-fluorobenzyl)piperazine) prioritize dopamine receptor modulation . Therapeutic Applications: 1-(4-Fluorobenzyl)piperazine derivatives are optimized for tyrosine kinase inhibition, while 1-(3,4-Dimethoxy-benzyl)-piperazine is explored in mood disorder research .

Structural and Crystallographic Features :

  • The 3,4-difluorobenzyl analog (C18H20F2N2O2S) forms stable crystals via C–H···O/F interactions , whereas the bulkier 3,4-dimethoxy group may hinder tight packing .

Biological Activity

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety. This structure contributes to its solubility and stability, enhancing its utility in biological studies.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

A study focused on benzylpiperazine derivatives highlighted their ability to inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, compounds similar to 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate have shown promise in targeting sigma receptors, which are implicated in cancer progression .

Neurological Effects

The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders. Research indicates that sigma receptor antagonists can modulate pain pathways, offering a therapeutic avenue for conditions like neuropathic pain .

The biological activity of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is primarily attributed to its interaction with specific molecular targets:

  • Sigma Receptors : The compound acts as an antagonist at sigma-1 receptors, influencing neuroprotective and analgesic pathways.
  • Protein Interactions : The piperazine ring facilitates interactions with various enzymes and receptors, modulating their activity and potentially altering cellular signaling cascades .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(3,4-Dimethoxyphenyl)-piperazineLacks trifluoroacetate groupModerate antimicrobial activity
1-(3,4-Dimethoxybenzyl)-piperidinePiperidine ring instead of piperazineDifferent receptor interactions
1-(3,4-Dimethoxybenzyl)-morpholineMorpholine ringAltered pharmacokinetics

This table illustrates the uniqueness of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate compared to other derivatives. Its combination of functional groups enhances its biological profile.

Case Studies

  • Antinociceptive Effects : In a mouse model for chronic pain, compounds derived from benzylpiperazines showed significant antinociceptive effects without sedative side effects. This study supports the potential for developing this compound into a therapeutic agent for pain management .
  • Cancer Cell Line Studies : Various studies have tested similar compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could inhibit cell growth significantly through apoptosis induction mechanisms .

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate with high purity?

Methodological Answer:

  • Reagent Selection : Use 3,4-dimethoxybenzyl chloride and piperazine as starting materials. The reaction typically employs a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution .
  • Purification : Post-synthesis, extract the product using methylene chloride or ethyl acetate. Purify via silica gel chromatography (e.g., ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Trifluoroacetic acid (TFA) is introduced during salt formation, requiring careful pH adjustment and lyophilization .
  • Yield Optimization : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 2:1 hexane:ethyl acetate). Typical yields range from 60–85%, depending on stoichiometric ratios and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.2 ppm for the benzyl group) and piperazine methylene protons (δ 2.5–3.5 ppm). The trifluoroacetate counterion appears as a singlet at δ ~3.3 ppm in ¹H NMR .
    • LCMS : Confirm molecular weight (e.g., [M+H]⁺ ~563.53) and retention time via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate C, H, N, and F percentages (e.g., C: ~54%, H: ~5.5%, N: ~7.5%) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in analogs of this compound be resolved during synthesis?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers. For example, lipase-mediated hydrolysis can differentiate diastereomers .
  • Crystallography : Grow single crystals in a solvent system (e.g., ethanol/water) and perform X-ray diffraction to confirm absolute configuration. This is critical for analogs with substituents on the piperazine ring .
  • Dynamic NMR : Monitor coalescence temperatures to assess rotational barriers in piperazine derivatives, particularly for benzyl-substituted analogs .

Q. What strategies are effective in elucidating the pharmacological mechanism of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A). Piperazine derivatives often exhibit affinity for CNS targets .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., docking into the 5-HT₂A binding pocket). Focus on hydrogen bonding with the trifluoroacetate group and π-π stacking with the benzyl moiety .
  • In Vivo Studies : Administer analogs to rodent models and assess behavioral changes (e.g., locomotor activity for CNS effects). Pair with microdialysis to measure neurotransmitter release .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. For example, some piperazine analogs show agonist/antagonist duality at different doses .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolites (e.g., demethylated products) contribute to observed activity discrepancies .
  • Cross-Validation : Compare results across orthogonal assays (e.g., calcium flux vs. cAMP accumulation for GPCR activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.